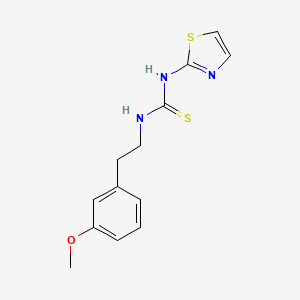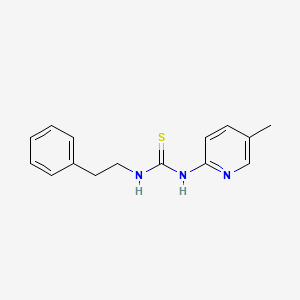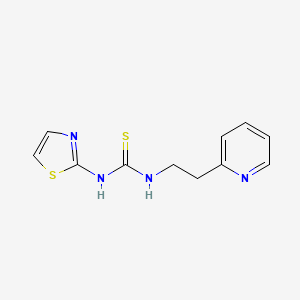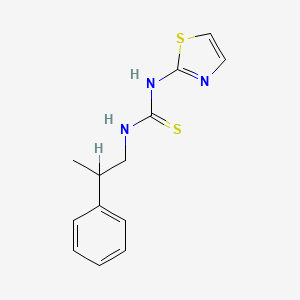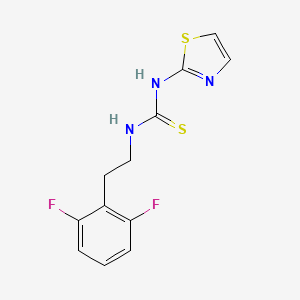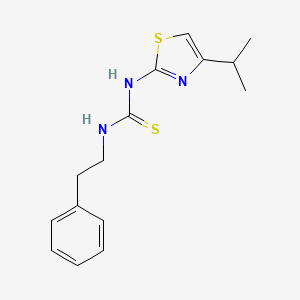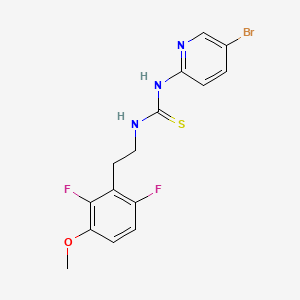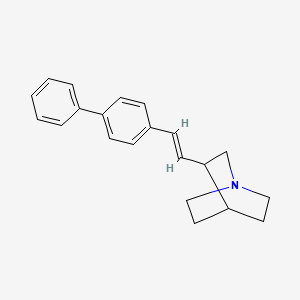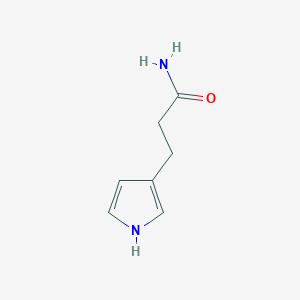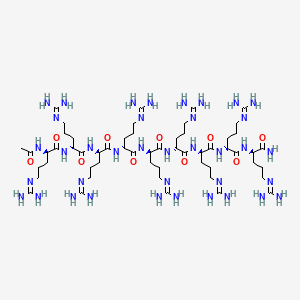
alpha-D-glucose-6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-glucose 6-phosphate is a D-glucopyranose 6-phosphate where alpha-D-glucose is the sugar component. It has a role as a mouse metabolite. It derives from an alpha-D-glucose. It is a conjugate acid of an alpha-D-glucose 6-phosphate(2-).
Scientific Research Applications
Enzyme Deficiency and Drug Reactions
Alpha-D-glucose-6-phosphate plays a critical role in glucose metabolism and is closely associated with Glucose-6-phosphate dehydrogenase (G6PD) deficiency. G6PD deficiency, the most common human enzyme defect, affects an estimated 400 million people globally. This condition can lead to drug-induced hemolysis, the most common adverse effect. The review by Youngster et al. (2010) provides insights into which medications can cause hemolytic anemia in patients with G6PD deficiency, offering guidance on medication use for these individuals (Youngster et al., 2010).
Metabolic Disorders and Diabetes Research
G6PD deficiency has implications in metabolic disorders such as diabetes mellitus (DM). Kavakiotis et al. (2017) conducted a systematic review on the application of machine learning and data mining in diabetes research, highlighting the importance of genetic data, including G6PD deficiency, in understanding DM's etiopathophysiology and management (Kavakiotis et al., 2017).
G6PD Deficiency and Malaria
G6PD deficiency also intersects with malaria research. The deficiency provides some protection against malaria due to the altered red blood cells, which are less hospitable to malaria parasites. Guindo et al. (2007) found that the A- form of G6PD deficiency offers significant protection against severe malaria, particularly in hemizygous males, but not in heterozygous females (Guindo et al., 2007).
Exercise and G6PD Deficiency
The relationship between exercise and G6PD deficiency is explored in the context of oxidative stress. Georgakouli et al. (2019) discuss how exercise, which increases oxidative stress, could potentially affect individuals with G6PD deficiency. The study suggests that while exercise could theoretically exacerbate the risk of hemolysis in G6PD-deficient individuals, empirical evidence on this relationship remains sparse (Georgakouli et al., 2019).
Pharmacogenetics and Medication Safety
Expanded guidelines by the Clinical Pharmacogenetics Implementation Consortium (CPIC) consider G6PD genotype in medication safety. The guideline classifies medications based on their risk of inducing hemolysis in G6PD-deficient patients, providing a valuable resource for clinicians to make informed prescribing decisions (Gammal et al., 2022).
properties
CAS RN |
15209-11-7 |
|---|---|
Product Name |
alpha-D-glucose-6-phosphate |
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Other CAS RN |
15209-11-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



